molecular formula C5H13NO3 B1667100 Aminooxy-PEG2-methane CAS No. 54149-49-4

Aminooxy-PEG2-methane

Cat. No. B1667100
CAS RN: 54149-49-4
M. Wt: 135.16 g/mol
InChI Key: VKTXNKVXALMHFI-UHFFFAOYSA-N
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Description

Aminooxy-PEG2-Methane is a PEG derivative containing an aminooxy group and a methane group . The hydrophilic PEG spacer increases solubility in aqueous media . The aminooxy group can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .


Synthesis Analysis

Aminooxy-PEG2-Methane is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .


Molecular Structure Analysis

The molecular formula of Aminooxy-PEG2-Methane is C5H13NO3 . The molecular weight is 135.2 g/mol .


Chemical Reactions Analysis

The aminooxy group in Aminooxy-PEG2-Methane can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .


Physical And Chemical Properties Analysis

The molecular formula of Aminooxy-PEG2-Methane is C5H13NO3 . The molecular weight is 135.16 .

Scientific Research Applications

  • Biocompatible Hydrogels for Cell Adhesion and Incorporation :

    • Oxime Click chemistry was utilized to create hydrogels from aminooxy poly(ethylene glycol) (PEG) and glutaraldehyde. These hydrogels demonstrated adjustable mechanical properties, gelation kinetics, and water swelling ratios. Notably, the hydrogels containing the integrin ligand RGD supported mesenchymal stem cell (MSC) incorporation, showcasing high cell viability and proliferation, thus indicating the biocompatibility of the material (Grover et al., 2012).
  • PEG in Biodegradable Ionic Liquid for DNA Binding Agents :

    • Polyethylene glycol-bonded triethylammonium L-prolinate ([PEG-TEA]LP), a new, highly efficient, reusable, and biodegradable amino-acid-based ionic liquid, was synthesized for the one-pot synthesis of bis(pyrazolyl)methanes, which are DNA binding agents. This illustrates the potential use of PEG derivatives in creating novel compounds with biomedical applications (Kordnezhadian et al., 2020).
  • Chemistry for Peptide and Protein PEGylation :

    • PEGylation, the covalent attachment of PEG to peptides and proteins, is significant in pharmaceutical and biotechnical applications. PEGylation of peptides and proteins can shield antigenic and immunogenic epitopes, prevent receptor-mediated uptake by the reticuloendothelial system, and avoid degradation by proteolytic enzymes. This paper highlights the importance of various PEG functional groups for attaching PEG to peptides or proteins (Roberts et al., 2002).
  • Aminooxy End-Functionalized Polymers for Bioconjugation :

    • Aminooxy end-functional polymers synthesized by atom transfer radical polymerization (ATRP) were shown to be effective for chemoselective conjugation to proteins. This method has potential for preparing well-defined bioconjugates, demonstrating the applicability of aminooxy-functionalized polymers in the field of biochemistry (Heredia et al., 2007).
  • Heterobifunctional PEG Spacer Synthesis :

    • A study described the synthesis of a novel heterobifunctional PEG spacer, terminated with aminooxy and bromide functionality. This kind of PEG spacer can be conveniently conjugated to various electrophiles and nucleophiles, suggesting its potential use in diverse chemical synthesis applications (Dicus & Nantz, 2006).
  • Site-Specific PEGylation of Proteins :

    • Recent developments in the field of site-specific PEGylation of proteins emphasize the targeting of canonical and noncanonical amino acids to improve the pharmacokinetics of peptide and protein therapeutics. This is particularly relevant for stabilizing proteins for in vivo applications, as conventional methods often lead to heterogeneous PEGylation mixtures with reduced protein activity (Nischan & Hackenberger, 2014).
  • Imine Hydrogels with Tunable Degradability for Tissue Engineering :

    • Imine cross-linked gels were developed for tissue engineering, where degradation can be controlled by the introduction of mixed imine cross-links. This study used aminooxy-functionalized PEG (PEG-AO) among others, to modulate the degradation characteristics of 3D cell culture supports for controlled cell release (Boehnke et al., 2015).

Safety And Hazards

The safety data sheet for Aminooxy-PEG2-Methane indicates that it is not classified as a hazard .

properties

IUPAC Name

O-[2-(2-methoxyethoxy)ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO3/c1-7-2-3-8-4-5-9-6/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTXNKVXALMHFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aminooxy-PEG2-methane

CAS RN

54149-49-4
Record name O-[2-(2-methoxyethoxy)ethyl]hydroxylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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